Cbz-3-Cyano-L-Phenylalanine
Description
Cbz-3-Cyano-L-Phenylalanine is a carbobenzoxy (Cbz)-protected derivative of L-phenylalanine, where a cyano (-CN) group is introduced at the 3-position of the phenyl ring. The Cbz group serves as a protective moiety for the amino group during peptide synthesis, enhancing stability and facilitating selective deprotection . This compound is part of a broader class of Cbz-protected phenylalanine derivatives, which are widely used in medicinal chemistry for drug development, particularly in optimizing pharmacokinetic properties and targeting specific biological interactions. The cyano substituent confers unique electronic and steric characteristics, distinguishing it from other derivatives like halogenated or methoxy-substituted analogs .
Properties
Molecular Weight |
324.4 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of Cbz-3-Cyano-L-Phenylalanine with structurally related derivatives:
| Compound | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) |
|---|---|---|---|---|---|---|
| This compound | -CN (3) | C₁₈H₁₇N₂O₄ | 313.35* | ~2.5 | 5 | 2 |
| Cbz-4-Methoxy-L-Phenylalanine | -OCH₃ (4) | C₁₈H₁₉NO₅ | 329.30 | 2.0 | 5 | 2 |
| Cbz-3-Chloro-L-Phenylalanine | -Cl (3) | C₁₇H₁₆ClNO₄ | 333.77 | ~3.0 | 4 | 2 |
| Cbz-3-Fluoro-L-Phenylalanine | -F (3) | C₁₇H₁₆FNO₄ | 317.32 | ~2.2 | 4 | 2 |
| Cbz-Phe-OH (Parent) | None | C₁₆H₁₅NO₄ | 285.30 | ~1.8 | 4 | 2 |
*Estimated based on analogous Cbz-3-Methyl-L-Phenylalanine (313.35 g/mol) .
- Substituent Effects: Electronic: The cyano group is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to electron-donating groups like methoxy (-OCH₃) . This may influence π-π stacking interactions in drug-receptor binding.
- Lipophilicity (logP): The cyano derivative exhibits moderate lipophilicity (logP ~2.5), higher than the parent Cbz-Phe-OH (logP ~1.8) but lower than halogenated analogs (e.g., -Cl: logP ~3.0). This balance may improve membrane permeability while retaining solubility .
Pharmacological Implications
- Drug-Likeness : All listed compounds comply with Lipinski’s rules (MW <500, HBD ≤5, HBA ≤10). However, halogenated derivatives (e.g., -Cl, -F) may face higher toxicity risks due to bioaccumulation .
- Target Interactions: The cyano group’s polarity and hydrogen-bonding capacity (via nitrile’s lone pairs) may enhance binding to polar enzyme active sites, as seen in kinase inhibitors .
Key Research Findings
- This compound demonstrated superior enzymatic stability in protease-rich environments compared to Cbz-3-Methoxy-L-Phenylalanine, attributed to the cyano group’s resistance to hydrolytic cleavage .
- In a 2021 study, halogenated Cbz-phenylalanine derivatives (e.g., -Cl, -F) showed higher cytotoxicity in cancer cell lines (IC₅₀ ~10 µM) than cyano or methoxy analogs (IC₅₀ >50 µM), suggesting a trade-off between potency and selectivity .
- Cbz-4-Methoxy-L-Phenylalanine exhibited improved aqueous solubility (2.1 mg/mL) over the cyano derivative (0.8 mg/mL), highlighting the methoxy group’s role in enhancing hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
